2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-
CAS No.: 68975-49-5
Cat. No.: VC17981602
Molecular Formula: C15H14F3NO2
Molecular Weight: 297.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68975-49-5 |
|---|---|
| Molecular Formula | C15H14F3NO2 |
| Molecular Weight | 297.27 g/mol |
| IUPAC Name | 9-ethyl-4-(trifluoromethyl)-7,8-dihydro-6H-pyrano[3,2-g]quinolin-2-one |
| Standard InChI | InChI=1S/C15H14F3NO2/c1-2-19-5-3-4-9-6-10-11(15(16,17)18)7-14(20)21-13(10)8-12(9)19/h6-8H,2-5H2,1H3 |
| Standard InChI Key | FNGKJWDTEBDTNX-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCC2=CC3=C(C=C21)OC(=O)C=C3C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 2H-pyrano[3,2-g]quinolin-2-one family, featuring a bicyclic framework comprising a pyran ring fused to a quinoline core. Key substituents include a 9-ethyl group and a 4-trifluoromethyl group, which confer distinct electronic and steric properties. The molecular formula is C15H14F3NO2, with a molecular weight of 297.28 g/mol . Its IUPAC name, 9-ethyl-4-(trifluoromethyl)-7,8-dihydro-6H-pyrano[3,2-g]quinolin-2-one, reflects the positions of these functional groups.
Comparative Analysis with Structural Analogues
A closely related analogue, 6,7,8,9-tetrahydro-4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one (Coumarin 340, CAS 53518-16-4), lacks the 9-ethyl substitution. This difference reduces its molecular weight to 269.22 g/mol (C13H10F3NO2) and alters its biological activity profile .
| Property | Coumarin 355 (This Compound) | Coumarin 340 (Analogue) |
|---|---|---|
| CAS No. | 68975-49-5 | 53518-16-4 |
| Molecular Formula | C15H14F3NO2 | C13H10F3NO2 |
| Molecular Weight (g/mol) | 297.28 | 269.22 |
| Key Substituents | 9-Ethyl, 4-CF3 | 4-CF3 |
Spectroscopic and Crystallographic Data
The compound’s structure has been validated through X-ray crystallography (CCDC 129683) and spectroscopic methods. The trifluoromethyl group induces electron-withdrawing effects, polarizing the quinoline ring and influencing intermolecular interactions . Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH3, δ 3.0–3.2 ppm for CH2) and the pyran oxygen (δ 4.5–4.7 ppm).
Synthesis and Characterization
Synthetic Routes
The synthesis of Coumarin 355 typically involves multi-step reactions starting from substituted quinoline precursors. A common pathway includes:
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Cyclization: Formation of the pyran ring via acid-catalyzed condensation of a quinoline derivative with a diketone.
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Functionalization: Introduction of the trifluoromethyl group using trifluoromethylating agents (e.g., TMSCF3) under palladium catalysis.
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Alkylation: Ethylation at the 9-position via nucleophilic substitution with ethyl bromide.
Analytical Characterization
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 297.28 [M+H]+ .
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Infrared (IR) Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 1120 cm⁻¹ (C-O-C).
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X-ray Diffraction: Crystal packing analysis reveals hydrogen bonding between the carbonyl oxygen and adjacent NH groups, stabilizing the lattice .
Biological Activity and Mechanism of Action
Androgen Receptor (AR) Agonism
Coumarin 355 demonstrates potent modulation of the human androgen receptor (hAR). In cotransfection assays using CV-1 cells, it activated hAR-mediated transcription at EC50 values < 100 nM, surpassing dihydrotestosterone (DHT) in efficacy . The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with AR’s ligand-binding domain (LBD), while the ethyl group improves metabolic stability .
Key Findings from AR Studies
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Transcriptional Activation: 150% efficacy relative to DHT at 10 μM .
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Selectivity: Minimal cross-reactivity with estrogen or glucocorticoid receptors .
Antimicrobial Properties
Derivatives of this compound exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus (MRSA), Coumarin 355 showed an MIC of 8 μg/mL, comparable to vancomycin. The mechanism involves disruption of bacterial cell membrane integrity via interaction with lipid bilayers.
Future Directions and Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents to enhance AR selectivity.
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Pharmacokinetic Profiling: Assessing bioavailability and metabolic pathways in vivo.
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Therapeutic Applications: Exploring utility in androgen-deficient conditions and hormone-resistant cancers.
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